2-Amino-5-bromobenzoyl chloride

Overview

Description

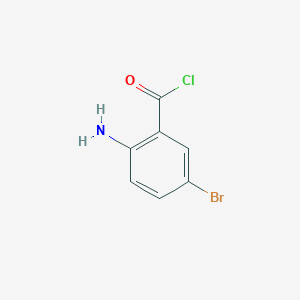

2-Amino-5-bromobenzoyl chloride is an organic compound with the molecular formula C7H5BrClNO It is a derivative of benzoic acid, where the amino group is positioned at the second carbon, the bromine atom at the fifth carbon, and the benzoyl chloride group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromobenzoyl chloride typically involves the bromination of 2-Aminobenzoic acid followed by the conversion of the resulting 2-Amino-5-bromobenzoic acid to its corresponding acid chloride. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The conversion to the acid chloride is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, alcohols, or thiols.

Coupling Reactions: The bromine atom can undergo palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acid chlorides.

Palladium Catalysts: Used in coupling reactions to form carbon-carbon bonds.

N-Bromosuccinimide (NBS): Used for selective bromination of aromatic compounds.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Coupling Products: Formation of biaryl compounds or other complex structures through coupling reactions.

Hydrolysis Product: 2-Amino-5-bromobenzoic acid.

Scientific Research Applications

2-Amino-5-bromobenzoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: Employed in the modification of biomolecules for studying biological processes. It can be used to introduce specific functional groups into peptides and proteins.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromobenzoyl chloride depends on its specific application. In general, the compound can act as an electrophile due to the presence of the benzoyl chloride group, which can react with nucleophiles. The bromine atom can participate in halogen bonding or be involved in oxidative addition reactions in the presence of transition metal catalysts. The amino group can form hydrogen bonds or participate in nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of bromine.

2-Amino-4-bromobenzoyl chloride: Bromine atom positioned at the fourth carbon instead of the fifth.

2-Amino-3-bromobenzoyl chloride: Bromine atom positioned at the third carbon.

Uniqueness

2-Amino-5-bromobenzoyl chloride is unique due to the specific positioning of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. The presence of both an amino group and a benzoyl chloride group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Biological Activity

2-Amino-5-bromobenzoyl chloride is a significant compound in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of various pharmaceutical agents, including benzodiazepines and anesthetics. This article delves into its biological activity, synthesis routes, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C7H6BrClN

- Molecular Weight : 221.48 g/mol

The compound features a bromine atom at the 5-position of the benzene ring and an amino group at the 2-position, contributing to its reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It acts as a precursor in the synthesis of compounds that modulate neurotransmitter systems, particularly through GABA_A receptor agonism. This mechanism is crucial for its application in anesthetics like remazolam, which offers rapid onset and short duration of action compared to traditional agents like midazolam and propofol .

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from this precursor demonstrated IC50 values ranging from 25 to 50 nM against various cancer cell lines such as HCT116 and MDA-MB-231, indicating potent anti-proliferative effects .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 7h | HCT116 | 31.6 |

| Compound 7i | MDA-MB-231 | 35.8 |

| Benzoyl Derivative | HCT116 | 120-130 |

Synthesis of Bioactive Compounds

The synthesis of bioactive compounds from this compound typically involves nucleophilic substitution reactions where the benzoyl chloride moiety reacts with amines or other nucleophiles to form more complex structures. This versatility allows for the generation of various derivatives with enhanced biological activities.

Case Studies

- Synthesis and Evaluation : A study published in International Journal of Molecular Sciences explored the synthesis of benzoyl derivatives from this compound and evaluated their anti-proliferative activities against cancer cell lines. The results indicated that certain substitutions significantly improved potency, suggesting structure-activity relationships that could guide future drug design .

- Anesthetic Applications : Research on remazolam highlighted its efficacy as a GABA_A receptor agonist derived from this compound, demonstrating improved safety profiles and effectiveness in clinical settings compared to older anesthetics .

Properties

IUPAC Name |

2-amino-5-bromobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLPCEASODOAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.